2-Hydroxypropyl 2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl 2-methylbutanoate is an organic compound with the molecular formula C8H16O3 and a molar mass of 160.21 g/mol . It is a clear, colorless liquid with a mild fruity aroma and is practically insoluble in water but soluble in ethanol . This compound is often used in the flavor and fragrance industry due to its pleasant aroma.
Vorbereitungsmethoden
2-Hydroxypropyl 2-methylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylbutanoic acid with 2-hydroxypropyl alcohol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
2-Hydroxypropyl 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl 2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the flavor and fragrance industry to impart fruity aromas to various products.
Wirkmechanismus
The mechanism of action of 2-Hydroxypropyl 2-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but its ester group is believed to play a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypropyl 2-methylbutanoate can be compared with other similar compounds such as:
Methyl butanoate:
2-Methylpropyl butanoate: This compound shares a similar ester functional group but has different physical and chemical properties.
Propyl 2-methylbutanoate: Another ester with a fruity aroma, it is used in similar applications but has a different molecular structure.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
923593-56-0 |
---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-hydroxypropyl 2-methylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-4-6(2)8(10)11-5-7(3)9/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
LXVGEWFESLNWRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.